2-Amino-2-(3-cyclopentyloxyphenyl)acetic acid
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Overview
Description
2-Amino-2-(3-cyclopentyloxyphenyl)acetic acid is an organic compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol This compound is characterized by the presence of an amino group, a phenyl ring substituted with a cyclopentyloxy group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-cyclopentyloxyphenyl)acetic acid typically involves the reaction of 3-cyclopentyloxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, followed by purification through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3-cyclopentyloxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding alcohol.
Substitution: Nitrated or halogenated derivatives.
Scientific Research Applications
2-Amino-2-(3-cyclopentyloxyphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-(3-cyclopentyloxyphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the phenyl ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-phenylacetic acid
- 2-Amino-2-(4-methoxyphenyl)acetic acid
- 2-Amino-2-(3,4-dimethoxyphenyl)acetic acid
Uniqueness
2-Amino-2-(3-cyclopentyloxyphenyl)acetic acid is unique due to the presence of the cyclopentyloxy group on the phenyl ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H17NO3 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-amino-2-(3-cyclopentyloxyphenyl)acetic acid |
InChI |
InChI=1S/C13H17NO3/c14-12(13(15)16)9-4-3-7-11(8-9)17-10-5-1-2-6-10/h3-4,7-8,10,12H,1-2,5-6,14H2,(H,15,16) |
InChI Key |
ADGKFVMBWIVTQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC(=C2)C(C(=O)O)N |
Origin of Product |
United States |
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